Curacin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

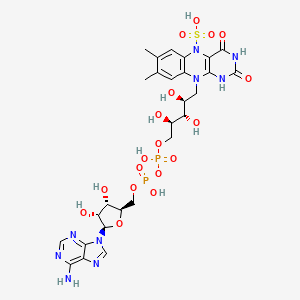

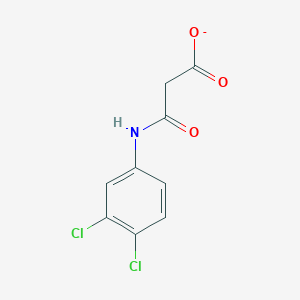

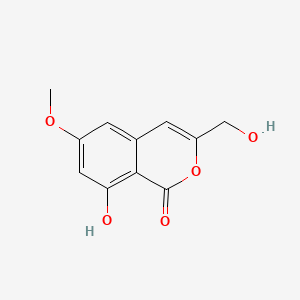

Curacin A is a member of thiazoles.

Scientific Research Applications

Anticancer Properties and Mechanisms

- Curacin A, derived from the marine cyanobacterium Lyngbya majuscula, exhibits potent anticancer properties, particularly due to its unique structure featuring a thiazoline and cyclopropyl ring. It interacts with the colchicine binding site on microtubules, leading to significant cell toxicity in cancer cells (Chang et al., 2004).

- The CurF multifunctional protein in the biosynthesis of this compound plays a crucial role in forming the compound's cyclopropyl ring, a critical structural component contributing to its anti-mitotic and anti-proliferative activity (Geders et al., 2007).

Biosynthetic Pathway

- The biosynthesis of this compound involves a complex pathway with multiple polyketide synthases and nonribosomal peptide synthetase. This pathway is marked by a high level of collinearity between gene clusters and the biochemical steps required for this compound production (Chang et al., 2004).

- A unique feature of this biosynthetic pathway includes the use of a thioesterase domain in the this compound PKS, which contributes to the formation of a terminal alkene moiety, setting it apart from typical PKS assembly lines (Gehret et al., 2011).

Pharmacological Potential

- Cyanobacteria, including those producing this compound, are being increasingly recognized for their potential in drug discovery, with some compounds showing promising results in clinical trials. This highlights the future potential of this compound in pharmaceutical applications (Vijayakumar & Menakha, 2015).

Synthetic Analogues and Modifications

- Research has been conducted on synthesizing and evaluating analogues of this compound, aiming to improve its water solubility and chemical stability while retaining its potent anticancer properties (Wipf et al., 2000).

Mathematical Modeling in Cancer Research

- Mathematical models have been developed to understand the growth of cancer cells and their response to this compound treatment, providing insights into the drug's mechanism of action and potential effectiveness in different concentrations (Kozusko et al., 2001).

Structural Insights

- Structural studies on enzymes involved in this compound biosynthesis have provided valuable insights into the molecular mechanisms underlying its production and potential for developing novel therapeutic agents (Akey et al., 2012).

Properties

Molecular Formula |

C23H35NOS |

|---|---|

Molecular Weight |

373.6 g/mol |

IUPAC Name |

(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C23H35NOS/c1-5-11-21(25-4)15-14-18(2)12-9-7-6-8-10-13-20-17-26-23(24-20)22-16-19(22)3/h5,7,9-10,12-13,19-22H,1,6,8,11,14-17H2,2-4H3/b9-7+,13-10-,18-12+/t19-,20+,21-,22+/m0/s1 |

InChI Key |

LUEYTMPPCOCKBX-KWYHTCOPSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]1C2=N[C@@H](CS2)/C=C\CC/C=C/C=C(\C)/CC[C@H](CC=C)OC |

SMILES |

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC |

Canonical SMILES |

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC |

synonyms |

curacin A curacin B curacin C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)

![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)

![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)

![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)